1H,1H,2H,2H-Perfluorodecyltriethoxysilane

Übersicht

Beschreibung

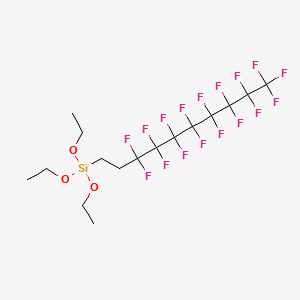

1H,1H,2H,2H-Perfluorodecyltriethoxysilane is a fluoroalkylsilane compound known for its low surface energy and high wettability due to the presence of fluorinated carbons. This compound is widely used as a superhydrophobic agent for synthesizing various functional coatings .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1H,1H,2H,2H-Perfluorodecyltriethoxysilane can be synthesized through the reaction of perfluorooctylethylene with triethoxysilane. The volatile matter is removed by distillation under reduced pressure, and after purification, the compound with a purity of 99% is obtained .

Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of specialized equipment to ensure the removal of impurities and achieve high purity levels.

Analyse Chemischer Reaktionen

Types of Reactions: 1H,1H,2H,2H-Perfluorodecyltriethoxysilane primarily undergoes substitution reactions due to the presence of reactive ethoxy groups. It can also participate in hydrolysis and condensation reactions.

Common Reagents and Conditions:

Hydrolysis: In the presence of water, the ethoxy groups are hydrolyzed to form silanol groups.

Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of a cross-linked network.

Major Products: The major products formed from these reactions include siloxane networks and various functionalized surfaces, depending on the specific application .

Wissenschaftliche Forschungsanwendungen

Key Properties

PFDTES has several notable properties that contribute to its versatility:

- Molecular Formula : C16H19F17O3Si

- Molecular Weight : 610.38 g/mol

- Hydrophobicity : Excellent water and oil repellency

- Low Surface Energy : Ideal for anti-fingerprint coatings and non-stick surfaces

- Thermal Stability : High resistance to thermal degradation

- Chemical Resistance : Robust against various chemicals and environmental conditions

Coatings and Surface Treatments

PFDTES is widely used in coatings to improve hydrophobicity and corrosion resistance:

- Corrosion Protection : The addition of PFDTES to sol-gel coatings enhances their performance on aluminum substrates (AA2024-T3), improving adhesion and flexibility while reducing cracking after prolonged exposure to moisture .

| Coating Type | Enhancement with PFDTES | Performance Metrics |

|---|---|---|

| Sol-Gel | Improved hydrophobicity | Enhanced corrosion resistance |

| Paint | Better adhesion | Reduced moisture absorption |

Textile Industry

In textiles, PFDTES is utilized to impart water and oil repellency:

- Applications : Outdoor clothing, sportswear, and protective gear benefit from PFDTES treatment, which enhances durability and comfort by preventing moisture penetration .

Automotive Industry

PFDTES serves critical functions in the automotive sector:

- Windshield Treatments : Enhances visibility in adverse weather by providing water repellency on automotive glass.

- Body Panels : Improves paint adhesion and protects against corrosion .

Electronics

The electronics industry leverages PFDTES for moisture protection:

- Surface Treatment : It provides a barrier against moisture and contaminants, enhancing the durability of electronic components .

Construction Materials

PFDTES is applied in construction to enhance material properties:

- Concrete Treatment : It improves the waterproofness and thermal insulation of foamed concrete through superhydrophobic coatings .

Packaging

In packaging applications, PFDTES prevents oil and liquid absorption:

Case Study 1: Corrosion Resistance Enhancement

A study demonstrated that incorporating PFDTES into sol-gel coatings significantly improved their corrosion resistance compared to unmodified coatings. The electrochemical testing revealed enhanced hydrophobicity and reduced cracking after extended immersion in saline environments .

Case Study 2: Superhydrophobic Surfaces

Research on laser-etched stainless steel surfaces treated with PFDTES showed remarkable superhydrophobic properties with a contact angle exceeding 164°. This treatment not only improved water repellency but also reduced adhesion of contaminants, showcasing its potential in self-cleaning applications .

Wirkmechanismus

The mechanism of action of 1H,1H,2H,2H-Perfluorodecyltriethoxysilane involves the formation of a superhydrophobic surface due to the presence of fluorinated carbons. These carbons lower the surface energy and increase wettability, leading to the creation of highly water-repellent surfaces .

Vergleich Mit ähnlichen Verbindungen

- 1H,1H,2H,2H-Perfluorooctyltriethoxysilane

- Trichloro (1H,1H,2H,2H-perfluorooctyl)silane

- 1H,1H,2H,2H-Perfluorododecyltrichlorosilane

- 1H,1H,2H,2H-Perfluorodecyltrimethoxysilane

Uniqueness: 1H,1H,2H,2H-Perfluorodecyltriethoxysilane is unique due to its specific chain length and the presence of triethoxy groups, which provide distinct properties such as enhanced superhydrophobicity and the ability to form stable siloxane networks .

Biologische Aktivität

1H,1H,2H,2H-Perfluorodecyltriethoxysilane (PFDTES) is a fluorinated silane compound that has garnered interest in various fields due to its unique properties and biological activity. This article explores its biological interactions, applications, and relevant research findings.

PFDTES is characterized by its perfluorinated alkyl chain and ethoxysilane functional groups. This structure imparts hydrophobicity and low surface energy, making it suitable for applications in coatings and surface modifications. Its chemical formula is .

1. Cellular Interactions

Research indicates that PFDTES exhibits significant effects on cellular functions. Studies have shown that it can influence cell adhesion and proliferation through its surface properties. For instance, the presence of PFDTES on surfaces can enhance the hydrophobicity, which may affect how cells interact with these surfaces.

- Cell Adhesion : PFDTES-modified surfaces have been shown to reduce cell adhesion compared to untreated surfaces. This property is beneficial in biomedical applications where reduced cell attachment is desired, such as in implantable devices to minimize biofouling .

- Cell Proliferation : In some contexts, PFDTES has been reported to enhance cell proliferation under specific conditions. The mechanism behind this effect is linked to the alteration of surface energy and wettability, which can influence cell behavior .

2. Antimicrobial Properties

PFDTES has been investigated for its antimicrobial properties, particularly when used in superhydrophobic coatings. The bactericidal activity of surfaces treated with PFDTES has been documented, suggesting that such coatings can effectively inhibit bacterial growth.

- Superhydrophobic Surfaces : Coatings created with PFDTES exhibit superhydrophobic characteristics (contact angle > 150°), which can lead to self-cleaning effects and reduced bacterial adhesion. This property is particularly useful in medical devices and environmental applications where contamination is a concern .

Table 1: Summary of Biological Activities of PFDTES

The biological activity of PFDTES can be attributed to several mechanisms:

- Surface Energy Modification : The fluorinated groups in PFDTES significantly lower the surface energy, which affects protein adsorption and cell attachment.

- Hydrophobic Interactions : The hydrophobic nature of PFDTES influences how cells interact with surfaces, potentially leading to reduced adhesion or altered signaling pathways.

- Reactive Oxygen Species (ROS) : Some studies suggest that fluorinated compounds may induce oxidative stress in cells, leading to apoptosis or altered cellular functions.

Eigenschaften

IUPAC Name |

triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F17O3Si/c1-4-34-37(35-5-2,36-6-3)8-7-9(17,18)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)15(29,30)16(31,32)33/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLXDKRSDUJLNAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F17CH2CH2Si(OCH2CH3)3, C16H19F17O3Si | |

| Record name | Silane, triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

208645-23-2 | |

| Record name | Silane, triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208645-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40144396 | |

| Record name | 1H,1H,2H,2H-Perfluorodecyltriethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101947-16-4 | |

| Record name | 1H,1H,2H,2H-Perfluorodecyltriethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101947-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H,1H,2H,2H-Perfluorodecyltriethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101947164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H,1H,2H,2H-Perfluorodecyltriethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Silane, triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.